Lipophilicity Differentiation: Computed LogP of Target Compound vs. 2-Amino Analog
The target compound (CAS 6634-67-9) exhibits a computed LogP of 4.30, more than one log unit higher than the 2-amino analog 2-amino-5-(1,3-benzothiazol-2-yl)benzenesulfonic acid (CAS 7251-45-8), which has a computed LogP of 3.12 . This difference arises from the replacement of the hydrophilic -NH₂ group with a lipophilic -OCH₃ substituent. Higher LogP values correlate with increased dye-fiber substantivity for hydrophobic fibers such as polyamide and wool in acid dyeing processes, as well as altered migration and leveling behavior on protein substrates [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.30 |
| Comparator Or Baseline | 2-Amino-5-(1,3-benzothiazol-2-yl)benzenesulfonic acid (CAS 7251-45-8): LogP = 3.12 |
| Quantified Difference | ΔLogP = +1.18 (target more lipophilic) |
| Conditions | Computed values from ChemSrc database; model and calculation method unspecified |
Why This Matters
A LogP difference of >1 unit translates to approximately 15× higher partition into hydrophobic phases, predicting substantially different dyeing kinetics, exhaustion rates, and wash fastness on synthetic polyamide fibers — making the two compounds non-interchangeable as diazo intermediates for acid dye synthesis targeting nylon or wool.
- [1] Burkinshaw, S. M. Chemical Principles of Synthetic Fibre Dyeing. Blackie Academic & Professional, 1995. Chapter 2: Dye-fibre Substantivity and Partition Coefficients. View Source
